Tin chromate

Description

Properties

CAS No. |

38455-77-5 |

|---|---|

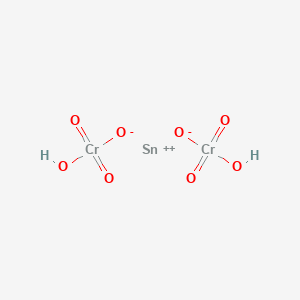

Molecular Formula |

Cr2H2O8Sn |

Molecular Weight |

352.71 g/mol |

IUPAC Name |

hydroxy-oxido-dioxochromium;tin(2+) |

InChI |

InChI=1S/2Cr.2H2O.6O.Sn/h;;2*1H2;;;;;;;/q2*+1;;;;;;;2*-1;+2/p-2 |

InChI Key |

BXHKBAZWBFREMH-UHFFFAOYSA-L |

Canonical SMILES |

O[Cr](=O)(=O)[O-].O[Cr](=O)(=O)[O-].[Sn+2] |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to Tin Chromate: Chemical Formula and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical formula and structural aspects of tin chromate, a compound existing in two primary oxidation states: tin(II) chromate and tin(IV) chromate. Due to the limited availability of detailed crystallographic data in public domains, this guide focuses on the fundamental chemical properties, theoretical structures, and a generalized experimental protocol for their synthesis.

Chemical Formula and Nomenclature

Tin, a post-transition metal, most commonly exhibits oxidation states of +2 (stannous) and +4 (stannic). The chromate anion is a polyatomic ion with the formula CrO₄²⁻. The chemical formulas for the two forms of this compound are determined by the principle of charge neutrality.

-

Tin(II) Chromate: In this compound, the tin cation (Sn²⁺) combines with the chromate anion (CrO₄²⁻) in a 1:1 ratio to form an electrically neutral compound.

-

Chemical Formula: SnCrO₄[1]

-

-

Tin(IV) Chromate: The tin(IV) cation (Sn⁴⁺) requires two chromate anions (CrO₄²⁻) to balance the positive charge.

Physicochemical Properties

The distinct oxidation states of tin significantly influence the properties of the corresponding chromate compounds. A summary of key quantitative data is presented below.

| Property | Tin(II) Chromate | Tin(IV) Chromate |

| Chemical Formula | SnCrO₄ | Sn(CrO₄)₂ |

| Molecular Weight | 235.82 g/mol | 350.69 g/mol [2][3] |

| Synonyms | Stannous chromate[7] | Stannic chromate[2] |

| Appearance | Brown solid[1] | Brown-yellow crystalline powder[8] |

| Crystal Structure Data | Not available in public crystallographic databases | Not available in public crystallographic databases |

Molecular Structure

The chromate ion (CrO₄²⁻) typically adopts a tetrahedral geometry with the chromium atom at the center and four oxygen atoms at the vertices. The tin cations would be positioned to balance the negative charges of the chromate anions.

Ionic association in Tin(II) and Tin(IV) chromate.

Experimental Protocols: Synthesis of Tin Chromates

Tin chromates are insoluble in water and can be synthesized via a precipitation reaction by mixing aqueous solutions of a soluble tin salt and a soluble chromate salt.[9][10][11][12] The following are generalized protocols for their preparation.

Synthesis of Tin(II) Chromate (SnCrO₄)

Principle: A precipitation reaction between a soluble tin(II) salt (e.g., tin(II) chloride, SnCl₂) and a soluble chromate salt (e.g., potassium chromate, K₂CrO₄).

Reaction: SnCl₂(aq) + K₂CrO₄(aq) → SnCrO₄(s) + 2KCl(aq)

Methodology:

-

Preparation of Reactant Solutions:

-

Prepare a standardized aqueous solution of tin(II) chloride (e.g., 0.5 M SnCl₂). To prevent hydrolysis of SnCl₂, the solution should be acidified with a small amount of hydrochloric acid.

-

Prepare a standardized aqueous solution of potassium chromate (e.g., 0.5 M K₂CrO₄).

-

-

Precipitation:

-

Slowly add the potassium chromate solution to the tin(II) chloride solution with constant stirring. A brown precipitate of tin(II) chromate will form immediately.

-

-

Isolation and Purification:

-

Separate the precipitate from the supernatant by filtration, for example, using a Buchner funnel.

-

Wash the collected precipitate with distilled water to remove soluble impurities, such as potassium chloride (KCl).

-

Continue washing until a test of the filtrate for chloride ions (e.g., with silver nitrate solution) is negative.

-

-

Drying:

-

Dry the purified precipitate in a desiccator or a low-temperature oven.

-

Synthesis of Tin(IV) Chromate (Sn(CrO₄)₂)

Principle: A precipitation reaction between a soluble tin(IV) salt (e.g., tin(IV) chloride, SnCl₄) and a soluble chromate salt (e.g., potassium chromate, K₂CrO₄).

Reaction: SnCl₄(aq) + 2K₂CrO₄(aq) → Sn(CrO₄)₂(s) + 4KCl(aq)

Methodology:

-

Preparation of Reactant Solutions:

-

Prepare a standardized aqueous solution of tin(IV) chloride (e.g., 0.5 M SnCl₄). Note that SnCl₄ is highly susceptible to hydrolysis, and the solution should be handled accordingly, often by preparation in acidic conditions.

-

Prepare a standardized aqueous solution of potassium chromate (e.g., 1.0 M K₂CrO₄) to ensure the correct stoichiometric ratio.

-

-

Precipitation:

-

Slowly add the potassium chromate solution to the tin(IV) chloride solution with vigorous stirring. A brown-yellow precipitate of tin(IV) chromate will form.

-

-

Isolation and Purification:

-

Filter the precipitate from the solution.

-

Wash the precipitate thoroughly with distilled water to remove soluble byproducts.

-

-

Drying:

-

Dry the final product, tin(IV) chromate, under vacuum or at a low temperature to prevent decomposition.

-

Generalized workflow for the synthesis of this compound.

References

- 1. tin(II) chromate - Wikidata [wikidata.org]

- 2. Tin(IV) chromate | Cr2O8Sn | CID 61472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound (Sn(CrO4)2) [chembk.com]

- 4. brainly.com [brainly.com]

- 5. gauthmath.com [gauthmath.com]

- 6. ltschem.com [ltschem.com]

- 7. Stannous chromate | Cr2H2O8Sn | CID 61981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Tin (IV) Chromate, Sn(CrO4)2 [asia.matweb.com]

- 9. savemyexams.com [savemyexams.com]

- 10. m.youtube.com [m.youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to the Physicochemical Properties of Stannic Chromate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stannic chromate, with the chemical formula Sn(CrO₄)₂, is an inorganic compound characterized by its distinct brownish-yellow crystalline appearance.[1][2] While primarily utilized as a pigment for coloring porcelain and china in hues of rose and violet, its physicochemical properties are of interest in various scientific and industrial applications.[1][2][3] This technical guide provides a comprehensive overview of the core physicochemical properties of stannic chromate, detailed experimental protocols for its synthesis, and a summary of its known hazards. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development who may encounter or have an interest in this compound.

Core Physicochemical Properties

Stannic chromate is a solid material at room temperature.[4] A summary of its key quantitative and qualitative physicochemical properties is presented in Table 1.

| Property | Value | References |

| Chemical Formula | Sn(CrO₄)₂ or Cr₂O₈Sn | [3][5][6][7] |

| Molecular Weight | Approximately 350.70 g/mol | [2][3][5] |

| Appearance | Brownish-yellow crystalline powder | [2] |

| Solubility in Water | Reported as soluble, partially soluble, and slightly soluble. | [2][3] |

| Melting Point | Decomposes upon heating. | [2] |

| Boiling Point | Not applicable; decomposes upon heating. | [4] |

| CAS Registry Number | 10101-75-4 | [8][7] |

Experimental Protocols

Synthesis of Stannic Chromate

Materials:

-

Stannic chloride (SnCl₄) or another soluble tin(IV) salt

-

Ammonium hydroxide (NH₄OH)

-

Chromium trioxide (CrO₃)

-

Distilled water

-

Buchner funnel and filter paper

-

Beakers and other standard laboratory glassware

-

Drying oven

Procedure:

-

Preparation of Stannic Hydroxide: A solution of a soluble tin(IV) salt, such as stannic chloride, is prepared in distilled water. To this solution, an excess of ammonium hydroxide is added with constant stirring to precipitate stannic hydroxide (Sn(OH)₄). The precipitate is then filtered, washed thoroughly with distilled water to remove any soluble impurities, and can be used as a wet paste for the next step.

-

Preparation of Chromic Acid: Chromic acid (H₂CrO₄) is typically prepared in situ by the acidification of a chromate or dichromate salt, or by dissolving chromium trioxide (CrO₃) in water.

-

Reaction: The freshly prepared stannic hydroxide is suspended in distilled water. To this suspension, a stoichiometric amount of chromic acid solution is added slowly with vigorous stirring. The reaction mixture is then gently heated to facilitate the completion of the reaction.

-

Isolation and Purification: The resulting brownish-yellow precipitate of stannic chromate is isolated by filtration using a Buchner funnel. The precipitate is then washed several times with distilled water to remove any unreacted starting materials or soluble byproducts.

-

Drying: The purified stannic chromate is dried in an oven at a low temperature (e.g., 60-80 °C) to avoid decomposition.

Diagram of the Synthesis Workflow:

Caption: A flowchart illustrating the synthesis of stannic chromate.

Hazard Information and Safety Precautions

Stannic chromate is classified as a toxic material. Compounds containing hexavalent chromium are known to be carcinogenic and pose significant health risks. The hazards associated with chromates include toxicity upon inhalation and skin contact, and they are also considered environmental hazards.

Handling and Storage:

-

Personal Protective Equipment (PPE): When handling stannic chromate, appropriate PPE, including gloves, safety goggles, and a lab coat, should be worn. In cases where dust may be generated, a respirator is recommended.

-

Ventilation: Work should be conducted in a well-ventilated area or under a fume hood to minimize inhalation exposure.

-

Storage: Stannic chromate should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.

Given the toxic nature of chromates, all waste containing stannic chromate should be disposed of in accordance with local, state, and federal regulations for hazardous waste.

Applications and Relevance in Drug Development

The primary application of stannic chromate is as a pigment in the ceramics industry.[1][2][3] There is currently no direct application of stannic chromate in drug development due to the inherent toxicity of hexavalent chromium. However, understanding the properties and synthesis of such inorganic compounds can be relevant in the broader context of materials science and toxicology studies within the pharmaceutical industry. For instance, knowledge of the stability and reactivity of metal complexes can inform the design of safer materials or the development of protocols for handling and mitigating the risks of toxic compounds.

Conclusion

Stannic chromate is a brownish-yellow crystalline solid with a well-defined chemical formula and molecular weight. While its solubility in water is variably reported, it is known to decompose upon heating. Its synthesis is achieved through the reaction of stannic hydroxide and chromic acid. Due to the presence of hexavalent chromium, stannic chromate is a toxic and hazardous material, requiring careful handling and disposal. Its application is primarily in the field of pigments, with no direct role in drug development. This guide provides essential technical information for professionals who may encounter this compound in their research or industrial practices.

References

- 1. media.laballey.com [media.laballey.com]

- 2. Stannic Chromate(VI) [drugfuture.com]

- 3. Tin(IV) chromate | Cr2O8Sn | CID 61472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. dl.iranchembook.ir [dl.iranchembook.ir]

- 6. Stannous chromate | Cr2H2O8Sn | CID 61981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Stannic chromate - CAMEO [cameo.mfa.org]

A Comprehensive Technical Guide to the Solubility of Tin Chromate in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of tin chromate. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on the general solubility properties of tin compounds and chromates, the expected behavior of this compound in different solvents, and outlines comprehensive experimental protocols for determining its solubility. This guide addresses both common oxidation states of tin: Tin(II) and Tin(IV).

Introduction to this compound

This compound can exist in two primary forms corresponding to the +2 and +4 oxidation states of tin:

-

Tin(II) Chromate (Stannous Chromate): With the chemical formula SnCrO₄, this compound consists of the tin(II) cation (Sn²⁺) and the chromate anion (CrO₄²⁻).

-

Tin(IV) Chromate (Stannic Chromate): This compound has the chemical formula Sn(CrO₄)₂, comprising the tin(IV) cation (Sn⁴⁺) and two chromate anions.

The solubility of these compounds is a critical parameter in various applications, including the development of pigments, coatings, and potentially in specialized pharmaceutical contexts.

Quantitative Solubility Data

A thorough review of available scientific literature did not yield specific quantitative solubility data (such as Ksp values or solubility in g/100 mL) for either Tin(II) chromate or Tin(IV) chromate. Several databases explicitly state that the solubility in water is not available[1][2]. For context, the table below includes the solubility product constants (Ksp) for other sparingly soluble tin compounds.

| Compound Name | Formula | Solvent | Ksp at 25°C | Solubility ( g/100 mL) |

| Tin(II) Chromate | SnCrO₄ | Water | Not Available | Not Available |

| Tin(IV) Chromate | Sn(CrO₄)₂ | Water | Not Available | Not Available |

| Tin(II) Hydroxide | Sn(OH)₂ | Water | 5.45 x 10⁻²⁷ | Not Available |

| Tin(IV) Hydroxide | Sn(OH)₄ | Water | 1 x 10⁻⁵⁷ | Not Available |

| Tin(II) Sulfide | SnS | Water | 1.0 x 10⁻²⁵ | Not Available |

Qualitative Solubility and Expected Behavior in Different Solvents

While specific quantitative data is lacking, the principles of inorganic chemistry allow for predictions regarding the solubility of tin chromates in various solvents.

Water

Based on general solubility rules, most chromate salts are considered insoluble in water, with exceptions for those containing alkali metal cations (Na⁺, K⁺) and the ammonium ion (NH₄⁺)[3]. Therefore, both Tin(II) chromate and Tin(IV) chromate are expected to be sparingly soluble in water.

Acidic Solutions

Tin metal is known to be soluble in various acids, including hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and aqua regia[4][5]. The dissolution of tin compounds in acidic solutions is a common characteristic[6]. Chromate ions also react in acidic solutions, forming dichromate ions (Cr₂O₇²⁻), which can further influence the solubility equilibrium. It is therefore anticipated that the solubility of both Tin(II) and Tin(IV) chromate will be significantly increased in acidic conditions due to the reaction of the chromate anion and the potential complexation of the tin cation.

Basic Solutions

Tin is known to be soluble in alkalis[4][7]. Tin hydroxides, such as Sn(OH)₂, are known to dissolve in excess base, indicating amphoteric behavior[6]. This suggests that tin chromates may also exhibit increased solubility in basic solutions due to the formation of hydroxo-complexes of tin.

Organic Solvents

Information regarding the solubility of inorganic salts like this compound in organic solvents is scarce. Generally, ionic compounds tend to have low solubility in non-polar organic solvents. Some tin compounds, like Tin(IV) chloride, are soluble in organic solvents, which is indicative of their molecular character[6]. However, for the more ionic tin chromates, significant solubility in common organic solvents like ethanol, acetone, or methanol is not expected.

Experimental Protocols for Solubility Determination

Given the absence of published data, experimental determination of the solubility of tin chromates is necessary for any application requiring this information. The following are detailed methodologies for key experiments to determine the solubility of sparingly soluble salts.

Method 1: Determination of Solubility by Conductometry

This method is suitable for sparingly soluble salts that yield ions in solution, thereby increasing the electrical conductivity of the solvent.

Principle: The molar conductivity of a solution decreases with increasing concentration. For a saturated solution of a sparingly soluble salt, the concentration of ions is very low, and the molar conductivity can be approximated to be the molar conductivity at infinite dilution (Λ₀). The solubility (S) can be calculated from the specific conductivity (κ) of the saturated solution.

Apparatus:

-

Conductivity meter and conductivity cell

-

Thermostatic water bath

-

Magnetic stirrer and stir bars

-

Filtration apparatus (e.g., syringe filters with inert membranes)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess of the this compound salt to a known volume of the desired solvent (e.g., deionized water) in a beaker.

-

Stir the solution vigorously with a magnetic stirrer for an extended period (e.g., 24 hours) in a thermostatic water bath set to a constant temperature (e.g., 25°C) to ensure equilibrium is reached.

-

-

Conductivity Measurement:

-

Allow the undissolved solid to settle.

-

Carefully filter the supernatant through a syringe filter to obtain a clear, saturated solution.

-

Measure the conductivity of the saturated solution using a calibrated conductivity meter.

-

Measure the conductivity of the pure solvent at the same temperature.

-

-

Calculation of Solubility:

-

The specific conductivity of the salt (κ_salt) is calculated by subtracting the conductivity of the solvent (κ_solvent) from the conductivity of the saturated solution (κ_solution): κ_salt = κ_solution - κ_solvent

-

The molar conductivity at infinite dilution (Λ₀) for the salt is the sum of the ionic conductivities of the cation and anion (λ₀⁺ and λ₀⁻), which can be found in reference tables.

-

The solubility (S) in mol/L is calculated using the formula: S = (1000 * κ_salt) / Λ₀

-

Method 2: Determination of Solubility by Radiotracer Method

This highly sensitive method is ideal for substances with very low solubility.

Principle: A radioisotope of one of the constituent elements of the salt is incorporated into the compound. The activity of a known mass of the solid and the activity of a measured volume of the saturated solution are determined. The solubility can then be calculated from the ratio of these activities.

Apparatus:

-

Radiation counter (e.g., Geiger-Müller counter or scintillation counter)

-

Planchets

-

Micropipettes

-

Centrifuge

-

Thermostatic shaker

Procedure:

-

Synthesis of Radiolabeled this compound: Synthesize this compound using a radioisotope of tin (e.g., ¹¹³Sn) or chromium (e.g., ⁵¹Cr).

-

Preparation of Saturated Solution:

-

Place an excess of the radiolabeled this compound in a centrifuge tube with a known volume of the solvent.

-

Agitate the mixture in a thermostatic shaker until equilibrium is reached.

-

-

Activity Measurement of the Saturated Solution:

-

Centrifuge the solution to separate the solid.

-

Carefully take a precise aliquot (e.g., 1 mL) of the clear supernatant and transfer it to a planchet.

-

Evaporate the solvent gently and measure the activity (A_solution) using a radiation counter.

-

-

Activity Measurement of the Solid:

-

Weigh a small, precise amount of the dry, radiolabeled this compound (m_solid) and prepare it for counting in a similar manner to the solution sample.

-

Measure the total activity of this solid sample (A_solid).

-

-

Calculation of Solubility:

-

The concentration (C) of the salt in the saturated solution is calculated as: C (in g/mL) = (A_solution / V_solution) * (m_solid / A_solid)

-

Convert the concentration to the desired units (e.g., g/100 mL or mol/L).

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of a typical experiment to determine the solubility of a sparingly soluble salt like this compound.

Caption: Workflow for determining the solubility of this compound.

Conclusion

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. quora.com [quora.com]

- 5. Solved The chromate ion has the formula Cro 2-. The formula | Chegg.com [chegg.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. EP0397327B1 - Process for dissolving tin and tin alloys - Google Patents [patents.google.com]

An In-depth Technical Guide on the Crystal Structure and Space Group of Tin(IV) Chromate [Sn(CrO4)2]

A comprehensive analysis of the crystallographic properties of Tin(IV) Chromate, tailored for researchers, scientists, and professionals in drug development.

Executive Summary

This technical guide addresses the crystal structure and space group of Tin(IV) Chromate, Sn(CrO4)2. Despite a thorough search of available scientific literature and chemical databases, detailed experimental data on the crystal structure and space group of pure Sn(CrO4)2 is not publicly available. Computational generation of its 3D structure is also currently unsupported in major chemical databases. This document summarizes the available chemical and physical data for Sn(CrO4)2 and outlines a general methodology for its synthesis as part of a nanocomposite, which may serve as a foundational reference for further experimental investigation into its crystallographic properties.

Introduction to Tin(IV) Chromate

Tin(IV) chromate, with the chemical formula Sn(CrO4)2, is an inorganic compound consisting of a tin cation in the +4 oxidation state and two chromate anions.[1][2] The chromate anion, [CrO4]2-, is a divalent inorganic anion and a chromium oxoanion.[3] The compound is also known by other names such as stannic chromate and chromic acid, tin(4+) salt (2:1).[4][5]

Physicochemical Properties

While crystallographic data is scarce, fundamental physicochemical properties of Sn(CrO4)2 have been calculated and are presented below.

| Property | Value | Source |

| Chemical Formula | Cr2O8Sn | [4][5] |

| Molar Mass | 350.70 g/mol | [5][6][7] |

| IUPAC Name | bis(dioxido(dioxo)chromium);tin(4+) | [5] |

| CAS Number | 10101-75-4 | [4][5] |

Elemental Composition:

| Element | Symbol | Atomic Weight | Mass Percent |

| Tin | Sn | 118.710 | 33.85% |

| Chromium | Cr | 51.9961 | 29.65% |

| Oxygen | O | 15.9994 | 36.50% |

(Data sourced from WebQC.org)[6][7]

Synthesis and Characterization

Synthesis of CrO4-SnO2 Nanocomposite

A co-precipitation and sonication technique has been used to prepare CrO4-SnO2 nanocomposite material.[8] While the specific precursors and reaction conditions for the formation of the Sn(CrO4)2 phase within this composite are not detailed, co-precipitation methods generally involve the simultaneous precipitation of multiple components from a solution.

General Experimental Workflow for Co-Precipitation:

Crystal Structure and Space Group: A Knowledge Gap

As of the date of this report, the crystal structure, including lattice parameters, unit cell volume, and atomic coordinates, for Sn(CrO4)2 has not been reported in publicly accessible crystallographic databases. Consequently, the space group, which describes the symmetry of the crystal, remains undetermined.

The determination of these properties would require experimental techniques such as single-crystal X-ray diffraction or powder X-ray diffraction, followed by crystallographic analysis.

Conclusion

This technical guide consolidates the currently available information on Tin(IV) Chromate. While basic chemical and physical properties are known, a significant gap exists in the understanding of its solid-state structure. The lack of experimental crystallographic data, including its crystal system and space group, highlights an opportunity for further research. The synthesis methodology for a related nanocomposite may offer a viable route for obtaining Sn(CrO4)2 for future crystallographic studies. Such studies would be invaluable for a complete understanding of this compound's properties and potential applications.

References

- 1. What is the correct name for the compound with the formula Sn(CrO... | Study Prep in Pearson+ [pearson.com]

- 2. Tin(IV) | Sn+4 | CID 4077523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Chromate | CrO4-2 | CID 24461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. Tin(IV) chromate | Cr2O8Sn | CID 61472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. webqc.org [webqc.org]

- 7. webqc.org [webqc.org]

- 8. researchgate.net [researchgate.net]

Thermal Decomposition of Tin Chromate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition pathway of tin chromate. Due to a lack of specific experimental data in the public domain for the thermal decomposition of this compound (SnCrO₄ and Sn(CrO₄)₂), this document outlines a scientifically plausible decomposition pathway based on the known thermal behavior of related tin compounds and metal chromates. Detailed experimental protocols for investigating this decomposition are provided, along with generalized expected outcomes. The information herein is intended to serve as a foundational resource for researchers initiating studies in this area.

Introduction

This compound, existing in both tin(II) (stannous) and tin(IV) (stannic) oxidation states, is an inorganic compound with potential applications in various fields, including catalysis and material science. The thermal stability and decomposition characteristics of this compound are critical parameters that influence its synthesis, handling, and application. Understanding the thermal decomposition pathway is essential for controlling the synthesis of tin and chromium-based materials with desired properties and for ensuring safety during its use at elevated temperatures.

This guide will focus on the theoretical thermal decomposition of both tin(II) chromate (SnCrO₄) and tin(IV) chromate (Sn(CrO₄)₂). The proposed pathways are based on established chemical principles, including redox reactions and the thermal decomposition patterns of analogous compounds.

Proposed Thermal Decomposition Pathways

The thermal decomposition of this compound is expected to be an irreversible process involving redox reactions, leading to the formation of stable metal oxides. The exact decomposition temperatures and the potential formation of intermediates are dependent on factors such as the heating rate, atmosphere, and the crystalline structure of the starting material.

Tin(II) Chromate (SnCrO₄)

The thermal decomposition of tin(II) chromate is anticipated to be a redox reaction where tin(II) is oxidized to tin(IV) and chromium(VI) is reduced to chromium(III).

Proposed Reaction:

2SnCrO₄(s) → 2SnO₂(s) + Cr₂O₃(s) + ½O₂(g)

In this proposed pathway, solid tin(II) chromate decomposes upon heating to yield solid tin(IV) oxide and chromium(III) oxide, with the evolution of oxygen gas.

Tin(IV) Chromate (Sn(CrO₄)₂)

For tin(IV) chromate, the tin is already in its highest stable oxidation state. Therefore, the decomposition is expected to primarily involve the reduction of the chromate anion.

Proposed Reaction:

2Sn(CrO₄)₂(s) → 2SnO₂(s) + 2Cr₂O₃(s) + 3O₂(g)

This pathway suggests that tin(IV) chromate decomposes to form tin(IV) oxide and chromium(III) oxide, accompanied by the release of a larger proportion of oxygen gas compared to the decomposition of tin(II) chromate.

Data Presentation

The following tables summarize the expected, though not experimentally verified, quantitative data for the thermal decomposition of tin(II) chromate and tin(IV) chromate based on the proposed reaction pathways. The temperature ranges are estimations based on the thermal stability of other metal chromates.

Table 1: Predicted Thermal Decomposition Data for Tin(II) Chromate (SnCrO₄)

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) (Theoretical) | Gaseous Product | Solid Residue |

| 1 | 400 - 600 | ~5.8% | O₂ | SnO₂, Cr₂O₃ |

Table 2: Predicted Thermal Decomposition Data for Tin(IV) Chromate (Sn(CrO₄)₂)

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) (Theoretical) | Gaseous Product | Solid Residue |

| 1 | 450 - 650 | ~21.7% | O₂ | SnO₂, Cr₂O₃ |

Experimental Protocols

To validate the proposed decomposition pathways and to obtain precise quantitative data, a series of thermal analysis experiments are required. The following protocols describe the standard methodologies.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature ranges of decomposition and the associated mass changes.

Instrumentation: A calibrated thermogravimetric analyzer coupled with a mass spectrometer (MS) for evolved gas analysis (EGA).

Procedure:

-

Accurately weigh 5-10 mg of the this compound sample into an inert crucible (e.g., alumina or platinum).

-

Place the crucible in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Heat the sample from ambient temperature to 1000 °C at a constant heating rate of 10 °C/min.

-

Record the mass of the sample as a function of temperature.

-

The evolved gases should be simultaneously analyzed using a coupled mass spectrometer to identify the gaseous decomposition products (e.g., O₂).

Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC)

Objective: To identify the temperatures of thermal events (e.g., decomposition) and to determine the nature of these events (endothermic or exothermic).

Instrumentation: A DTA or DSC instrument.

Procedure:

-

Accurately weigh 2-5 mg of the this compound sample into an appropriate pan (e.g., aluminum or alumina).

-

Place the sample pan and an empty reference pan into the DTA/DSC cell.

-

Heat the sample from ambient temperature to a temperature beyond the final decomposition temperature observed in TGA, at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

-

Record the differential heat flow or temperature difference between the sample and the reference.

X-ray Diffraction (XRD)

Objective: To identify the crystalline phases of the solid residues after decomposition.

Instrumentation: A powder X-ray diffractometer.

Procedure:

-

Heat samples of this compound in a furnace to temperatures just after each major decomposition step identified by TGA/DTA.

-

Hold the temperature for a sufficient time to ensure complete decomposition at that stage.

-

Cool the samples to room temperature.

-

Grind the solid residues into a fine powder.

-

Mount the powder on a sample holder and perform XRD analysis.

-

Compare the resulting diffraction patterns with standard diffraction databases (e.g., ICDD) to identify the crystalline phases (e.g., SnO₂, Cr₂O₃).

Mandatory Visualizations

The following diagrams illustrate the proposed thermal decomposition pathways and a general experimental workflow for their investigation.

Caption: Proposed thermal decomposition pathways for tin(II) and tin(IV) chromate.

Caption: Experimental workflow for characterizing the thermal decomposition of this compound.

A Comparative Analysis of Tin (II) Chromate and Tin (IV) Chromate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the key differences between tin (II) chromate and tin (IV) chromate. Given the scarcity of direct comparative studies on these specific compounds, this paper draws upon established principles of inorganic chemistry, data from analogous compounds, and publicly available information to present a detailed analysis of their chemical properties, synthesis, reactivity, and potential applications. This guide aims to equip researchers with the foundational knowledge required for further investigation and utilization of these materials.

Core Chemical and Physical Properties

Tin (II) chromate (stannous chromate) and tin (IV) chromate (stannic chromate) are inorganic compounds that exhibit distinct characteristics owing to the different oxidation states of the tin atom. The +2 oxidation state in tin (II) possesses a lone pair of electrons, influencing its geometry and reactivity, whereas the +4 oxidation state in tin (IV) is generally more stable.

A summary of the fundamental properties of both compounds is presented in Table 1.

| Property | Tin (II) Chromate | Tin (IV) Chromate |

| Chemical Formula | SnCrO₄[1] | Sn(CrO₄)₂[2][3] |

| Synonyms | Stannous chromate, Tin chromate[1] | Stannic chromate, this compound[2] |

| CAS Number | 38455-77-5[1] | 10101-75-4[2][3] |

| Molecular Weight | 234.72 g/mol | 350.69 g/mol [2] |

| Appearance | Brownish-yellow crystalline powder (inferred) | Brown crystalline material[4] |

| Solubility | Generally insoluble in water[5] | Partially soluble in water (inferred) |

Structural and Bonding Characteristics

The structural arrangements and bonding in tin (II) chromate and tin (IV) chromate are dictated by the oxidation state and coordination preferences of the tin cation and the geometry of the chromate anion.

Tin (II) Chromate (SnCrO₄): The Sn²⁺ ion, with its 5s² electron configuration, typically exhibits a distorted coordination geometry due to the stereochemically active lone pair. This often results in lower symmetry crystal structures. The bonding is expected to have a significant ionic character between the Sn²⁺ cation and the tetrahedral CrO₄²⁻ anion.

Tin (IV) Chromate (Sn(CrO₄)₂): The Sn⁴⁺ ion, lacking the lone pair, generally forms more symmetrical and often octahedral or tetrahedral coordination complexes. The bonds in tin (IV) compounds tend to have a more covalent character compared to their tin (II) counterparts. The structure would involve the Sn⁴⁺ cation electrostatically interacting with two tetrahedral CrO₄²⁻ anions.

Synthesis and Experimental Protocols

Proposed Synthesis of Tin (II) Chromate

The synthesis of tin (II) chromate can likely be achieved by reacting a soluble tin (II) salt, such as tin (II) chloride (SnCl₂), with a soluble chromate salt, like potassium chromate (K₂CrO₄).

Experimental Protocol:

-

Preparation of Reactant Solutions:

-

Prepare a 0.1 M solution of tin (II) chloride in deionized water. To prevent hydrolysis and oxidation of Sn²⁺, the solution should be acidified with a few drops of hydrochloric acid and can be prepared under an inert atmosphere (e.g., nitrogen or argon).

-

Prepare a 0.1 M solution of potassium chromate in deionized water.

-

-

Precipitation:

-

Slowly add the potassium chromate solution to the tin (II) chloride solution with constant stirring. A brownish-yellow precipitate of tin (II) chromate is expected to form immediately.

-

-

Isolation and Purification:

-

Allow the precipitate to settle, then collect it by vacuum filtration.

-

Wash the precipitate several times with deionized water to remove any soluble impurities, followed by a final wash with ethanol or acetone to facilitate drying.

-

Dry the product in a vacuum oven at a low temperature (e.g., 60-80 °C) to avoid oxidation.

-

Proposed Synthesis of Tin (IV) Chromate

The synthesis of tin (IV) chromate would similarly involve the reaction of a soluble tin (IV) salt, such as tin (IV) chloride (SnCl₄), with a soluble chromate.

Experimental Protocol:

-

Preparation of Reactant Solutions:

-

Prepare a 0.1 M solution of tin (IV) chloride in deionized water. Tin (IV) chloride is highly susceptible to hydrolysis, so the solution should be prepared in an acidic medium (e.g., dilute HCl).

-

Prepare a 0.2 M solution of potassium chromate in deionized water (note the stoichiometry).

-

-

Precipitation:

-

Slowly add the potassium chromate solution to the tin (IV) chloride solution with vigorous stirring. The formation of a brown precipitate of tin (IV) chromate is anticipated.

-

-

Isolation and Purification:

-

Collect the precipitate by vacuum filtration.

-

Wash the solid thoroughly with deionized water to remove soluble by-products.

-

Dry the final product in an oven at a moderate temperature (e.g., 100-120 °C).

-

Reactivity and Stability

The difference in the oxidation state of tin profoundly impacts the reactivity and stability of these two compounds.

Tin (II) Chromate:

-

Redox Chemistry: Tin (II) compounds are known to be effective reducing agents.[6] Therefore, tin (II) chromate has the potential for internal redox reactions, where the Sn²⁺ ion is oxidized to Sn⁴⁺ and the CrO₄²⁻ (with Cr in the +6 oxidation state) is reduced. The stability of tin (II) chromate is likely limited, and it may be sensitive to heat, light, and atmospheric oxygen.

-

Effect of pH: In acidic solutions, the chromate ion is in equilibrium with the dichromate ion (Cr₂O₇²⁻). The solubility of tin (II) chromate is expected to increase in acidic conditions. In strongly alkaline conditions, the formation of hydroxo complexes of tin (II) might occur.

Tin (IV) Chromate:

-

Redox Chemistry: Tin (IV) is the more stable oxidation state for tin and is not readily oxidized further. The chromate ion remains a strong oxidizing agent. Therefore, tin (IV) chromate is expected to be a more stable compound than its tin (II) counterpart under normal conditions.

-

Effect of pH: Similar to tin (II) chromate, the solubility of tin (IV) chromate is likely to be affected by pH due to the chromate-dichromate equilibrium and the potential for hydrolysis of the Sn⁴⁺ ion at higher pH to form insoluble tin (IV) hydroxide/oxide.

Potential Applications

While specific, large-scale industrial applications for tin chromates are not widely documented, their properties suggest potential uses in several areas:

-

Pigments and Coatings: Chromate-containing compounds have historically been used as pigments due to their vibrant colors and corrosion-inhibiting properties.[7] Tin (IV) chromate, being a brown crystalline material, could find use as a colorant in porcelain glazes and glass.[4] Tin chromates may also be explored as anti-corrosive components in primers and coatings.[7]

-

Catalysis: The redox properties of both tin and chromium suggest potential catalytic applications. Tin (II) compounds can act as reducing agents in chemical syntheses, and chromium compounds are known to catalyze various organic reactions.

-

Sensors: The sensitivity of tin (II) compounds to oxidizing agents could potentially be harnessed in the development of chemical sensors.

Health and Safety Considerations

It is imperative to handle both tin (II) chromate and tin (IV) chromate with extreme caution due to the toxicity of the chromate ion.

-

Chromate Toxicity: Hexavalent chromium compounds are known carcinogens and are highly toxic upon inhalation or ingestion.[3] They can cause respiratory tract irritation, skin ulcerations, and allergic reactions.[3] All handling of these compounds should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Tin Toxicity: Inorganic tin compounds are generally considered to have low toxicity.[8] However, exposure to high concentrations can cause irritation.

Conclusion

Tin (II) chromate and tin (IV) chromate, while sharing the same constituent elements, exhibit significant differences in their chemical formula, structure, stability, and reactivity. The higher stability of the +4 oxidation state of tin suggests that tin (IV) chromate is a more robust compound than tin (II) chromate, which is likely susceptible to oxidation. The primary applications for these compounds are inferred to be in the realm of pigments and coatings, leveraging the properties of the chromate ion. Due to the high toxicity of hexavalent chromium, stringent safety protocols must be followed when handling these materials. Further experimental investigation is warranted to fully elucidate the properties and potential of these two distinct inorganic compounds.

References

- 1. Stannous chromate | Cr2H2O8Sn | CID 61981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tin(IV) chromate | Cr2O8Sn | CID 61472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. Stannic chromate - CAMEO [cameo.mfa.org]

- 5. Chromate Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. CHROMIUM AND CHROMIUM COMPOUNDS - Chromium, Nickel and Welding - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Properties and Safety of Tin Chromate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and safety data for tin chromate. Due to the existence of tin in two primary oxidation states, this guide addresses both tin(II) chromate (Stannous chromate) and tin(IV) chromate (Stannic chromate). The information presented is intended to support researchers, scientists, and professionals in drug development in the safe handling and application of these compounds.

Chemical Identification and Physical Properties

This compound is a term that can refer to two distinct chemical compounds, each with its own unique CAS number and properties. Tin(II) chromate, also known as stannous chromate, is identified by the CAS number 38455-77-5. Tin(IV) chromate, or stannic chromate, is assigned the CAS number 10101-75-4.[1][2][3][4][5][6] Both compounds are generally described as brownish-yellow crystalline powders.[7]

| Property | Tin(II) Chromate (Stannous chromate) | Tin(IV) Chromate (Stannic chromate) |

| CAS Number | 38455-77-5[2][5] | 10101-75-4[4][6] |

| Molecular Formula | SnCrO₄ | Sn(CrO₄)₂[4] |

| Molecular Weight | 234.70 g/mol | 350.69 g/mol [1][6] |

| Appearance | Brownish-yellow crystalline powder | Brownish-yellow crystalline powder[7] |

| Solubility | Information not readily available | Slightly soluble in water[7] |

Safety and Hazard Data

Both tin(II) and tin(IV) chromate are classified as hazardous materials, primarily due to the presence of hexavalent chromium, a known carcinogen.[7] Handling of these compounds requires strict adherence to safety protocols to minimize exposure.

| Hazard Information | Tin(II) Chromate (Stannous chromate) | Tin(IV) Chromate (Stannic chromate) |

| Primary Hazards | Toxic, likely carcinogenic.[7] | Toxic, likely carcinogenic.[7] |

| Hazard Class | 6.1 (Toxic) | 6.1 (Toxic) |

| UN Number | Not specified, but related compounds fall under UN 3288 (Toxic solid, inorganic, n.o.s.) | Not specified, but related compounds fall under UN 3288 (Toxic solid, inorganic, n.o.s.) |

| GHS Pictograms | Skull and crossbones, Health hazard, Environmental hazard | Skull and crossbones, Health hazard, Environmental hazard |

| GHS Hazard Statements | H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H330 (Fatal if inhaled), H317 (May cause an allergic skin reaction), H340 (May cause genetic defects), H350 (May cause cancer), H361 (Suspected of damaging fertility or the unborn child), H372 (Causes damage to organs through prolonged or repeated exposure), H410 (Very toxic to aquatic life with long lasting effects). | H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H330 (Fatal if inhaled), H317 (May cause an allergic skin reaction), H340 (May cause genetic defects), H350 (May cause cancer), H361 (Suspected of damaging fertility or the unborn child), H372 (Causes damage to organs through prolonged or repeated exposure), H410 (Very toxic to aquatic life with long lasting effects). |

| GHS Precautionary Statements | P201, P202, P260, P264, P270, P271, P273, P280, P284, P301+P310, P302+P352, P304+P340, P308+P313, P310, P403+P233, P405, P501. | P201, P202, P260, P264, P270, P271, P273, P280, P284, P301+P310, P302+P352, P304+P340, P308+P313, P310, P403+P233, P405, P501. |

Exposure Limits

Occupational exposure limits for this compound are not specifically defined. However, exposure limits for hexavalent chromium compounds are well-established and should be strictly followed.

| Regulatory Agency | Exposure Limit for Hexavalent Chromium (Cr(VI)) |

| OSHA (PEL) | 5 µg/m³ as an 8-hour time-weighted average (TWA) |

| NIOSH (REL) | 0.2 µg/m³ for a 10-hour TWA |

| ACGIH (TLV) | 0.0002 mg/m³ as an 8-hour TWA (inhalable fraction); A1 - Confirmed Human Carcinogen |

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not widely published in readily accessible literature. However, a general approach for the preparation of insoluble inorganic chromate salts involves the precipitation reaction between a soluble tin salt and a soluble chromate salt.

General Synthesis of Tin(II) Chromate: A potential synthesis route for tin(II) chromate involves the reaction of a soluble tin(II) salt, such as tin(II) chloride (SnCl₂), with a soluble chromate, such as potassium chromate (K₂CrO₄), in an aqueous solution.

-

Step 1: Prepare an aqueous solution of tin(II) chloride.

-

Step 2: Prepare an aqueous solution of potassium chromate.

-

Step 3: Slowly add the potassium chromate solution to the tin(II) chloride solution with constant stirring.

-

Step 4: A precipitate of tin(II) chromate should form.

-

Step 5: The precipitate is then collected by filtration, washed with deionized water to remove impurities, and dried under controlled conditions.

General Synthesis of Tin(IV) Chromate: Similarly, tin(IV) chromate could be synthesized using a soluble tin(IV) salt, such as tin(IV) chloride (SnCl₄), and a soluble chromate.

-

Step 1: Prepare an aqueous solution of tin(IV) chloride.

-

Step 2: Prepare an aqueous solution of potassium chromate.

-

Step 3: Slowly add the potassium chromate solution to the tin(IV) chloride solution while stirring.

-

Step 4: A precipitate of tin(IV) chromate is expected to form.

-

Step 5: The precipitate is collected by filtration, washed thoroughly with deionized water, and dried.

Note: These are generalized procedures and would require optimization of parameters such as concentration, temperature, and pH for successful synthesis and to control the stoichiometry and purity of the final product.

Safety and Handling Workflow

The following diagram outlines a logical workflow for the safe handling of this compound in a laboratory setting.

References

- 1. Tin(IV) chromate | Cr2O8Sn | CID 61472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Stannous chromate | Cr2H2O8Sn | CID 61981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. ltschem.com [ltschem.com]

- 5. This compound | 38455-77-5 - BuyersGuideChem [buyersguidechem.com]

- 6. Other-Regions Tin (IV) chromate | 10101-75-4 supplier [chemnet.com]

- 7. buffalo.edu [buffalo.edu]

Electronic Band Structure of Tin Chromate: A Technical Guide for Researchers

To: Researchers, Scientists, and Drug Development Professionals

Subject: In-depth Technical Guide on the Electronic Band Structure of Tin Chromate (SnCrO₄)

Executive Summary

This technical guide provides a comprehensive overview of the electronic band structure of this compound (SnCrO₄). Due to the limited direct experimental and theoretical data specifically for this compound, this guide synthesizes information from its constituent oxides, tin dioxide (SnO₂) and chromium(III) oxide (Cr₂O₃), to project the electronic properties of SnCrO₄. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the material's electronic characteristics for potential applications. The guide covers the theoretical background, experimental methodologies for characterization, and a predictive analysis of the electronic band structure of this compound. All quantitative data for the related compounds are summarized in structured tables, and key experimental and theoretical workflows are visualized using diagrams.

Introduction

This compound is an inorganic compound with potential applications in various fields, including catalysis and as a pigment.[1] Understanding its electronic band structure is crucial for harnessing its properties. The electronic band structure dictates a material's conductivity, optical properties, and reactivity, which are fundamental parameters for applications in areas like photocatalysis and targeted drug delivery systems. This guide will first review the well-characterized electronic structures of SnO₂ and Cr₂O₃ and then extrapolate to predict the electronic properties of this compound.

Theoretical Background: Electronic Structure of Constituent Oxides

The electronic properties of this compound are expected to be a hybrid of the electronic structures of tin dioxide and chromium oxide.

Tin Dioxide (SnO₂)

Tin dioxide is a wide-bandgap n-type semiconductor.[2] Its rutile crystal structure is the most common and stable polymorph.[3]

-

Valence Band (VB): The valence band of SnO₂ is primarily formed by the O 2p orbitals, with some contribution from Sn 5s and 5p orbitals.[4][5]

-

Conduction Band (CB): The conduction band is mainly composed of Sn 5s and 5p states.[3][4]

-

Band Gap: The experimental band gap of bulk SnO₂ is approximately 3.6 eV.[2][6] However, theoretical calculations using Density Functional Theory (DFT) with standard approximations like the Generalized Gradient Approximation (GGA) often underestimate this value, yielding results around 0.6-1.8 eV.[7] More advanced computational methods, such as hybrid functionals (e.g., HSE06), provide values in better agreement with experimental data.[7]

Chromium(III) Oxide (Cr₂O₃)

Chromium(III) oxide is a p-type semiconductor and an antiferromagnetic insulator with a corundum crystal structure.[8][9]

-

Valence Band (VB): The top of the valence band in Cr₂O₃ is primarily composed of Cr 3d orbitals, with significant hybridization with O 2p orbitals.[10][11]

-

Conduction Band (CB): The bottom of the conduction band is also dominated by Cr 3d orbitals.[10]

-

Band Gap: The experimental band gap of Cr₂O₃ is reported to be around 3.3-3.4 eV.[8][10] DFT calculations using methods that account for strong electron correlation, such as DFT+U, are necessary to accurately predict the band gap of this material.[10]

Predicted Electronic Band Structure of this compound (SnCrO₄)

Based on the electronic structures of SnO₂ and Cr₂O₃, a qualitative electronic band structure for this compound can be proposed. The presence of both Sn⁴⁺ and Cr³⁺ (or Cr⁶⁺ in the chromate ion) suggests a complex interplay of orbitals.

-

Valence Band: The valence band of SnCrO₄ is likely to be a hybridization of O 2p, Sn 5s, and Cr 3d orbitals. The contribution of Cr 3d orbitals is expected to be significant near the valence band maximum.

-

Conduction Band: The conduction band is anticipated to be formed by a mix of Sn 5s, Sn 5p, and unoccupied Cr 3d orbitals.

-

Band Gap: The band gap of this compound is expected to be smaller than that of pure SnO₂ due to the introduction of Cr 3d states within the band gap region. Doping SnO₂ with chromium has been shown to reduce the band gap.[2]

Data Presentation: Electronic Properties of Related Compounds

The following tables summarize the key electronic properties of tin dioxide and chromium(III) oxide.

Table 1: Electronic Properties of Tin Dioxide (SnO₂) and Chromium(III) Oxide (Cr₂O₃)

| Property | Tin Dioxide (SnO₂) | Chromium(III) Oxide (Cr₂O₃) |

| Crystal Structure | Rutile (Tetragonal)[3] | Corundum (Rhombohedral)[9] |

| Semiconductor Type | n-type[2] | p-type[8] |

| Experimental Band Gap (eV) | ~3.6[2][6] | ~3.3 - 3.4[8][10] |

| Valence Band Composition | Primarily O 2p, with Sn 5s/5p contribution[4][5] | Hybridized Cr 3d and O 2p[10][11] |

| Conduction Band Composition | Primarily Sn 5s/5p[3][4] | Primarily Cr 3d[10] |

Experimental Protocols

Characterizing the electronic band structure of a novel material like this compound would involve a combination of experimental techniques.

Synthesis of this compound

Several methods can be employed for the synthesis of this compound nanoparticles, including:

-

Sol-gel method: This technique involves the hydrolysis and condensation of molecular precursors.[12]

-

Hydrothermal synthesis: This method utilizes high-temperature and high-pressure aqueous solutions to crystallize the material.[12]

-

Co-precipitation: This involves the simultaneous precipitation of tin and chromium hydroxides from a solution, followed by calcination.

Characterization Techniques

-

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique used to determine the elemental composition, chemical states, and electronic state of the elements.[13] It can be used to probe the valence band structure and determine the valence band maximum (VBM) relative to the Fermi level.[14][15]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions.[13] The optical band gap of a material can be determined from the absorption edge using a Tauc plot.[6]

-

Ultraviolet Photoelectron Spectroscopy (UPS): UPS is another photoemission technique that uses UV photons to probe the valence band region with higher resolution than XPS, providing detailed information about the density of states.[16]

-

Inverse Photoemission Spectroscopy (IPES): IPES is a technique used to probe the unoccupied electronic states (conduction band).[16] Combining UPS and IPES allows for a complete characterization of the band gap.[16]

Mandatory Visualizations

Diagrams

Caption: Experimental workflow for characterizing the electronic band structure of this compound.

Caption: Theoretical workflow for calculating the electronic band structure of this compound.

Caption: Conceptual electronic band structure of this compound.

Conclusion

While direct experimental data on the electronic band structure of this compound is scarce, a robust understanding can be developed by analyzing its constituent oxides, SnO₂ and Cr₂O₃. This guide provides a foundational understanding for researchers by summarizing the known properties of these precursors and outlining the standard experimental and theoretical protocols for characterizing novel materials. The predicted electronic structure suggests that this compound will likely exhibit semiconductor properties with a band gap influenced by the presence of chromium d-orbitals. Further experimental and computational studies are necessary to precisely determine the electronic band structure and unlock the full potential of this compound in various applications.

References

- 1. americanelements.com [americanelements.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. mdpi.com [mdpi.com]

- 4. Structural and electronic properties of SnO2 doped with non-metal elements - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. One-Step Synthesis, Structure, and Band Gap Properties of SnO2 Nanoparticles Made by a Low Temperature Nonaqueous Sol–Gel Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. ijnnonline.net [ijnnonline.net]

- 13. xpsanalysis.wordpress.com [xpsanalysis.wordpress.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. m.youtube.com [m.youtube.com]

Unveiling the Enigmatic Low-Temperature Magnetism of Tin Chromate: A Technical Guide

An in-depth exploration into the theoretical and experimental landscape of tin chromate's magnetic properties at cryogenic temperatures, tailored for researchers, scientists, and professionals in drug development.

Executive Summary

The investigation of the magnetic properties of materials at low temperatures is a critical frontier in materials science, with profound implications for fields ranging from quantum computing to advanced medical diagnostics. This compound (SnCrO₄ or Sn(CrO₄)₂) presents a compelling subject for study, combining a typically non-magnetic post-transition metal with a transition metal known for its diverse magnetic behaviors. This technical guide synthesizes the theoretical expectations for this compound's low-temperature magnetic profile, details the established experimental protocols for such characterization, and presents analogous data from related chromate compounds to forecast potential findings. Due to a notable scarcity of dedicated research on this compound, this paper serves as a foundational resource, equipping researchers with the necessary theoretical and practical frameworks to pioneer investigations in this area.

Theoretical Magnetic Profile of this compound

Tin (Sn) in its elemental form is classified as a diamagnetic or paramagnetic material, exhibiting very weak interactions with external magnetic fields. Its filled electron shells contribute to this non-magnetic nature. However, at very low temperatures, changes in the crystal lattice of tin can affect its magnetic responsiveness.

Conversely, chromium (Cr) is a transition metal that displays a rich variety of magnetic phenomena. Elemental chromium is unique in its exhibition of antiferromagnetic ordering at room temperature, transitioning to a paramagnetic state above its Néel temperature. In compounds, chromium's oxidation state and coordination geometry dictate the magnetic properties, which can range from paramagnetism to complex antiferromagnetic or ferromagnetic ordering.

The magnetic behavior of this compound would, therefore, be dominated by the chromium ions and the superexchange interactions mediated by the oxygen atoms. The overall magnetic profile is anticipated to be one of the following at low temperatures:

-

Paramagnetism: If the magnetic moments of the chromium ions are randomly oriented and do not interact significantly.

-

Antiferromagnetism: If the neighboring chromium ions align with their magnetic moments in opposite directions, leading to a net magnetic moment of zero. This is a common phenomenon in chromium-based oxides.

-

Weak Ferromagnetism or Ferrimagnetism: Arising from canted antiferromagnetic ordering or incomplete cancellation of magnetic sublattices.

Experimental Protocols for Low-Temperature Magnetic Characterization

To elucidate the magnetic properties of this compound, a suite of sensitive experimental techniques is required. The following protocols are standard in the field for characterizing materials at low temperatures.

Synthesis of this compound

A potential route for the synthesis of this compound involves a solid-state reaction or a precipitation method. For instance, a stoichiometric mixture of tin(IV) oxide (SnO₂) and chromium(III) oxide (Cr₂O₃) could be ground together and calcined at high temperatures. Alternatively, aqueous solutions of a soluble tin salt (e.g., SnCl₄) and a chromate salt (e.g., K₂CrO₄) could be reacted to precipitate this compound. The resulting material's purity and crystallinity would need to be confirmed using techniques such as X-ray Diffraction (XRD) and Energy-Dispersive X-ray Spectroscopy (EDX).

Magnetic Susceptibility Measurements

The primary method for determining the magnetic behavior of a

Methodological & Application

Application Notes and Protocols: Synthesis of Chromium-Doped Tin Oxide Nanoparticles for Enhanced Photocatalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the synthesis and photocatalytic application of chromium-doped tin oxide (Cr-doped SnO₂) nanoparticles. While research on tin chromate (SnCrO₄) nanoparticles for photocatalysis is limited, Cr-doped SnO₂ has emerged as a promising material with enhanced photocatalytic activity. Doping tin oxide with chromium can improve its charge separation efficiency and light absorption capabilities, making it a more effective catalyst for the degradation of organic pollutants.[1] This document will guide researchers through the synthesis, characterization, and evaluation of these nanoparticles.

Data Presentation

The following tables summarize the quantitative data obtained from the characterization of Cr-doped SnO₂ nanoparticles synthesized by various methods.

Table 1: Physicochemical Properties of Cr-doped SnO₂ Nanoparticles

| Synthesis Method | Dopant Concentration (%) | Crystallite Size (nm) | Band Gap (eV) | Specific Surface Area (m²/g) | Reference |

| Solvothermal | 0 | - | 3.67 | 108 | [2] |

| Solvothermal | 1 | - | 3.47 | 176 | [2] |

| Solvothermal | 2.5 | - | 3.27 | 206 | [2] |

| Solvothermal | 5 | - | 3.23 | 225 | [2] |

| Combustion | 0.03 | ~3 | - | - | [3] |

| Microwave Irradiation | 1-5 | Decreases with doping | Decreases with doping | - | [4] |

| Chemical Precipitation | Undoped vs. Doped | Decreases with doping | - | - | [1] |

Table 2: Photocatalytic Performance of Cr-doped SnO₂ Nanoparticles

| Catalyst | Target Pollutant | Irradiation Source | Degradation Efficiency (%) | Time (min) | Reference |

| Cr-doped SnO₂ QDs | Methyl Orange | UV Light | Enhanced with doping | - | [1] |

| Cr-doped SnO₂ | Methylene Blue | UV Light | Improved with doping | 120 | [1] |

| 5% Cr-doped SnO₂ | Water Splitting (H₂ evolution) | - | 11.74 mmol/gcat in 8h | 480 | [2] |

Experimental Protocols

Protocol 1: Synthesis of Cr-doped SnO₂ Nanoparticles via Modified Solvothermal Method

This protocol is adapted from a low-temperature modified solvothermal synthesis method.[2]

Materials:

-

Tin(II) chloride (SnCl₂)

-

Chromium(II) acetate (Cr(OAc)₂)

-

Sodium hydroxide (NaOH)

-

Distilled water

-

Ethanol

Procedure:

-

Prepare the following solutions:

-

0.1 M SnCl₂ in distilled water.

-

0.1 M NaOH in distilled water.

-

A series of Cr(OAc)₂ solutions with varying molar concentrations (e.g., 0.001 M, 0.0025 M, and 0.005 M) to achieve 1%, 2.5%, and 5% Cr-doping, respectively.[5]

-

-

In a round-bottom flask, mix 25 mL of the 0.1 M SnCl₂ solution with 25 mL of the desired Cr(OAc)₂ solution.

-

Add 50 mL of the 0.1 M NaOH solution to the mixture under constant stirring.

-

Transfer the resulting solution to a Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and heat it at a specified temperature (e.g., 150-200 °C) for a designated period (e.g., 12-24 hours).

-

Allow the autoclave to cool down to room temperature naturally.

-

Collect the precipitate by centrifugation.

-

Wash the collected nanoparticles multiple times with distilled water and ethanol to remove any unreacted precursors and byproducts.

-

Dry the final product in an oven at a low temperature (e.g., 60-80 °C) overnight.

Protocol 2: Synthesis of Cr-doped SnO₂ Nanoparticles via Chemical Precipitation Method

This protocol describes a simple chemical precipitation method for synthesizing Cr-doped SnO₂ nanoparticles.[1]

Materials:

-

Tin(IV) chloride pentahydrate (SnCl₄·5H₂O)

-

Chromium(III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O)

-

Ammonium hydroxide (NH₄OH) solution

-

Deionized water

Procedure:

-

Prepare an aqueous solution of SnCl₄·5H₂O.

-

Prepare a separate aqueous solution of Cr(NO₃)₃·9H₂O corresponding to the desired doping concentration.

-

Mix the tin and chromium precursor solutions.

-

Slowly add ammonium hydroxide solution dropwise to the mixed precursor solution under vigorous stirring until a precipitate is formed. Monitor the pH to maintain it at a desired level (e.g., pH 8-10).

-

Continue stirring the suspension for a few hours to ensure complete precipitation.

-

Age the precipitate for a certain period (e.g., 24 hours).

-

Collect the precipitate by filtration or centrifugation.

-

Wash the precipitate thoroughly with deionized water to remove residual ions.

-

Dry the precipitate in an oven at a suitable temperature (e.g., 100 °C).

-

Calcine the dried powder at a higher temperature (e.g., 400-600 °C) for a few hours to obtain the crystalline Cr-doped SnO₂ nanoparticles.

Protocol 3: Photocatalytic Activity Evaluation

This protocol outlines the procedure for evaluating the photocatalytic performance of the synthesized Cr-doped SnO₂ nanoparticles using a model organic dye.

Materials:

-

Synthesized Cr-doped SnO₂ nanoparticles

-

Methylene blue (MB) or Methyl orange (MO) dye

-

Deionized water

-

UV-Vis spectrophotometer

-

Light source (e.g., UV lamp or solar simulator)

-

Magnetic stirrer

Procedure:

-

Prepare a stock solution of the organic dye (e.g., 10 mg/L of Methylene Blue in deionized water).

-

Disperse a specific amount of the Cr-doped SnO₂ nanoparticles (e.g., 0.15 g) in a known volume of the dye solution (e.g., 100 mL).[1]

-

Stir the suspension in the dark for a certain period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the catalyst and the dye.

-

Take an initial sample and centrifuge it to remove the catalyst particles. Measure the absorbance of the supernatant at the maximum wavelength of the dye using a UV-Vis spectrophotometer. This is the initial concentration (C₀).

-

Expose the suspension to the light source under continuous stirring.

-

Withdraw aliquots of the suspension at regular time intervals (e.g., every 15 or 30 minutes).

-

Centrifuge each aliquot to separate the catalyst.

-

Measure the absorbance of the supernatant at each time interval (Cₜ).

-

Calculate the degradation efficiency using the following formula: Degradation Efficiency (%) = [(C₀ - Cₜ) / C₀] x 100

Mandatory Visualizations

Caption: Experimental workflow for the synthesis of Cr-doped SnO₂ nanoparticles.

Caption: Proposed mechanism of photocatalysis by Cr-doped SnO₂ nanoparticles.

Concluding Remarks

The synthesis of chromium-doped tin oxide nanoparticles offers a viable strategy for developing efficient photocatalysts. The protocols and data presented herein provide a foundation for researchers to explore and optimize these materials for various applications, including environmental remediation and beyond. The enhanced photocatalytic activity is attributed to the role of Cr³⁺ ions in trapping charge carriers, thereby reducing electron-hole recombination and promoting the generation of reactive oxygen species.[3] Further research can focus on optimizing dopant concentrations and synthesis parameters to maximize photocatalytic efficiency.

References

- 1. ias.ac.in [ias.ac.in]

- 2. Modified, Solvothermally Derived Cr-doped SnO2 Nanostructures for Enhanced Photocatalytic and Electrochemical Water-Splitting Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis characterization and electrochemical performance of chromium doped tin oxide | Open Science Journal [osjournal.org]

- 5. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Co-precipitation Synthesis of Tin Chromate Catalysts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tin chromate catalysts are emerging materials with potential applications in various chemical transformations, including oxidation, reduction, and environmental catalysis. The co-precipitation method offers a simple, cost-effective, and scalable route for the synthesis of these catalysts with controlled particle size, morphology, and surface properties. This document provides detailed application notes and a generalized experimental protocol for the preparation of this compound catalysts via co-precipitation, designed for researchers in materials science and catalysis. The protocol is based on established co-precipitation techniques for related metal oxides, such as tin oxide and copper chromite.

Experimental Protocol: Co-precipitation Synthesis of this compound

This protocol outlines a general procedure for the synthesis of this compound catalysts. The precise parameters may require optimization depending on the desired catalyst characteristics.

1. Materials and Reagents:

-

Tin Precursor: Tin (IV) chloride pentahydrate (SnCl₄·5H₂O) or Tin (II) chloride dihydrate (SnCl₂·2H₂O)

-

Chromium Precursor: Chromium (III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O) or Potassium chromate (K₂CrO₄)

-

Precipitating Agent: Ammonium hydroxide (NH₄OH) solution, Sodium hydroxide (NaOH) solution, or Urea.

-

Solvent: Deionized water

-

Washing Solution: Deionized water, Ethanol

2. Equipment:

-

Beakers and graduated cylinders

-

Magnetic stirrer with heating plate

-

pH meter

-

Burette or dropping funnel

-

Buchner funnel and vacuum flask

-

Filter paper (e.g., Whatman No. 41 or equivalent)

-

Drying oven

-

Muffle furnace

-

Mortar and pestle

3. Synthesis Procedure:

-

Precursor Solution Preparation:

-

Prepare an aqueous solution of the tin precursor (e.g., dissolve a stoichiometric amount of SnCl₄·5H₂O in deionized water).

-

Prepare a separate aqueous solution of the chromium precursor (e.g., dissolve a stoichiometric amount of Cr(NO₃)₃·9H₂O in deionized water).

-

Mix the tin and chromium precursor solutions in the desired molar ratio (e.g., 1:1 or 1:2 Sn:Cr) and stir to ensure homogeneity.

-

-

Precipitation:

-

Place the mixed metal salt solution on a magnetic stirrer.

-

Slowly add the precipitating agent (e.g., NH₄OH solution) dropwise to the mixed precursor solution while stirring vigorously.

-

Continuously monitor the pH of the solution. The addition of the precipitating agent should be controlled to maintain a constant pH, typically in the range of 7-10.[1][2] A constant pH is crucial for achieving a homogeneous precipitate.

-

Continue adding the precipitating agent until no further precipitate is formed.

-

-

Aging:

-

After the precipitation is complete, continue stirring the suspension at a constant temperature (e.g., room temperature or a slightly elevated temperature like 60-80°C) for a period of 1 to 24 hours. This aging step allows for the completion of the precipitation process and can influence the crystallinity and particle size of the catalyst precursor.[3]

-

-

Washing:

-

Separate the precipitate from the mother liquor by filtration using a Buchner funnel under vacuum.

-

Wash the precipitate repeatedly with deionized water to remove any unreacted precursors and by-product salts. Continue washing until the filtrate is neutral and free of chloride ions (if using chloride precursors, test with AgNO₃ solution).

-

An optional final wash with ethanol can aid in preventing agglomeration of particles during drying.

-

-

Drying:

-

Transfer the washed precipitate to a crucible or evaporating dish.

-

Dry the precipitate in an oven at a temperature of 80-120°C for 12-24 hours, or until a constant weight is achieved. This step removes the residual water and solvent.

-

-

Calcination:

-

Grind the dried powder gently using a mortar and pestle.

-

Calcine the powder in a muffle furnace at a specific temperature (e.g., 400-800°C) for 2-4 hours in an air atmosphere.[2] The calcination temperature is a critical parameter that influences the final crystal structure, surface area, and catalytic activity of the this compound.

-

Data Presentation: Key Synthesis Parameters and Their Influence

The properties of the synthesized this compound catalyst can be tailored by controlling various experimental parameters. The following table summarizes the key parameters and their expected influence on the catalyst characteristics, based on general principles of co-precipitation.

| Parameter | Range/Options | Influence on Catalyst Properties |

| Sn:Cr Molar Ratio | 2:1, 1:1, 1:2, etc. | Affects the chemical composition, crystal phase, and catalytic selectivity. |

| Precursor Concentration | 0.1 M - 1.0 M | Can influence particle size and the rate of precipitation. |

| Precipitating Agent | NH₄OH, NaOH, Urea | Affects the rate of precipitation and the morphology of the particles. |

| pH of Precipitation | 7 - 10 | Crucial for controlling the homogeneity and composition of the precipitate.[1][2] |

| Aging Time | 1 - 24 hours | Influences the crystallinity and particle size distribution. Longer aging times can lead to larger, more crystalline particles.[3] |

| Calcination Temperature | 400°C - 800°C | Determines the final crystal structure, surface area, and porosity. Higher temperatures generally lead to higher crystallinity and lower surface area.[2] |

| Calcination Time | 2 - 6 hours | Affects the degree of crystallization and can influence the thermal stability of the catalyst. |

Visualization of the Experimental Workflow

The following diagram illustrates the sequential steps involved in the co-precipitation synthesis of this compound catalysts.

Caption: Workflow for the co-precipitation synthesis of this compound catalysts.

Potential Applications

While specific applications for this compound are still under investigation, based on the properties of tin and chromium-based catalysts, potential areas of use include:

-

Oxidation Reactions: As catalysts for the selective oxidation of organic compounds.

-

Environmental Catalysis: For the degradation of pollutants in water and air. Tin-based catalysts have shown promise in photocatalytic applications.[4]

-

Organic Synthesis: Tin catalysts are utilized in various organic reactions such as esterification and Mannich reactions.[4]

-

Polymerization: Certain tin compounds are effective catalysts in polymerization processes.[5]

Further research and characterization are necessary to fully elucidate the catalytic potential of this compound prepared by this co-precipitation method. Researchers are encouraged to adapt and optimize this protocol to explore the synthesis of novel this compound catalysts with tailored properties for specific applications.

References

Application Notes and Protocols: Tin Chromate as a Pigment in Ceramics and Glasses

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tin chromate and, more commonly, the combination of tin oxide and chromium oxide, are utilized as pigments in the fields of ceramics and glass to produce a range of colors from pink and red to violet. The resulting color is highly dependent on the chemical environment of the glaze or glass matrix, firing conditions, and the specific ratios of the constituent components. This document provides detailed application notes and experimental protocols for the use of tin-based chrome pigments in both ceramic glazes and glass formulations.

Chemical Properties